![molecular formula C20H25FN4O2 B2544662 2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1226448-35-6](/img/structure/B2544662.png)
2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .
Synthesis Analysis
Indole derivatives are synthesized by researchers for screening different pharmacological activities . A series of novel indole 3-substituted-[1,2,4]triazole derivatives was designed and synthesized, and their structures were characterized by 1H, 13C NMR, high-resolution mass spectrometry, and single-crystal diffraction .Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .Chemical Reactions Analysis
Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . This property is similar to the benzene ring .Physical And Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . It is also aromatic in nature due to the presence of 10 π-electrons .Scientific Research Applications
Anti-Malarial Activity
- Compounds similar to "2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole" have shown potential anti-malarial activity. A study explored the structures of certain piperazine derivatives, noting their activity against malaria (Cunico et al., 2009).
5-HT₆ Receptor Ligands
- Derivatives of this compound have been designed as 5-HT₆ receptor ligands, showing promising results in animal models of cognition (Nirogi et al., 2012).
Electrochemical Studies
- The electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been studied, revealing unique regioselectivity in synthesizing bisindolyl-p-quinone derivatives (Amani et al., 2012).
Cytotoxic Agents
- Some 1H-indole derivatives have been synthesized and tested for cytotoxic activity against human tumor cell lines, showing significant effectiveness, particularly against liver and colon cancer cell lines (Akkoç et al., 2012).
Selective 5-HT(1A) Agonists
- Indolebutylamine derivatives, related to this compound, have been identified as selective 5-HT(1A) agonists, potentially useful for studying mood disorders (Heinrich et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-15-13-18(23-20(22-15)25-11-5-3-4-6-12-25)27-14-19(26)24(2)17-9-7-16(21)8-10-17/h7-10,13H,3-6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJHDLNTGGOHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)N(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

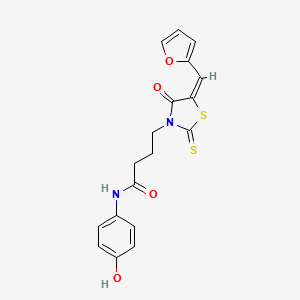
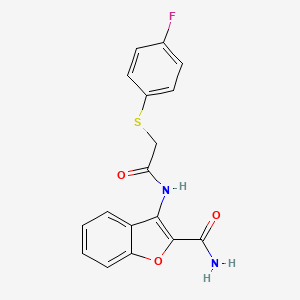
![(E)-ethyl 3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2544585.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2544587.png)
![N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2544588.png)
![7-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2544590.png)
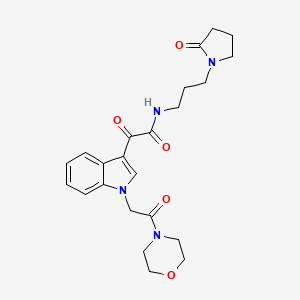
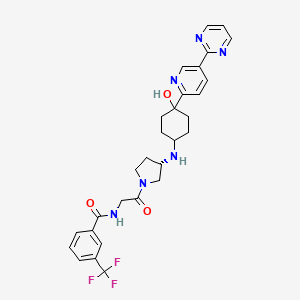
![4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2544595.png)
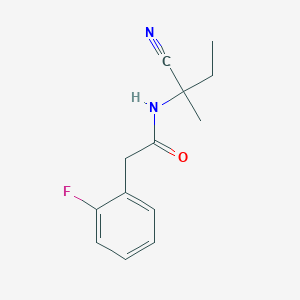
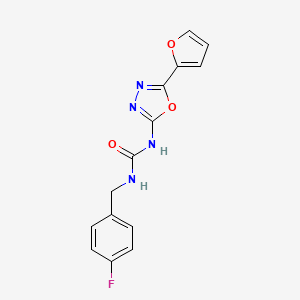
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2544600.png)
![Ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2544601.png)
